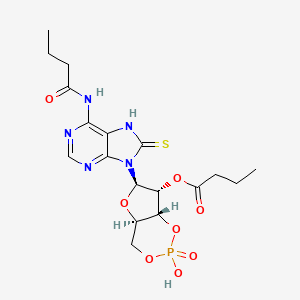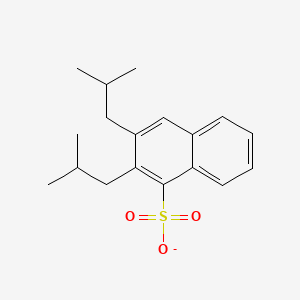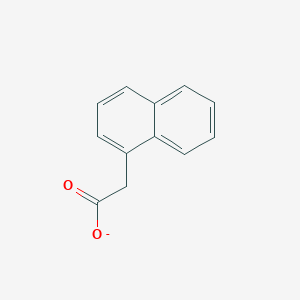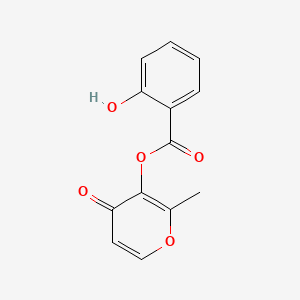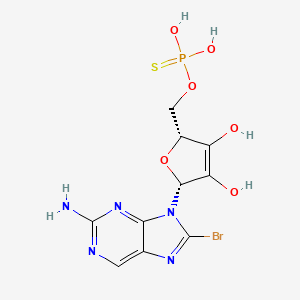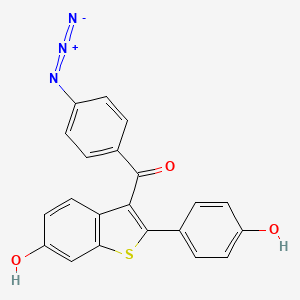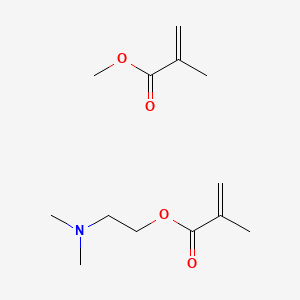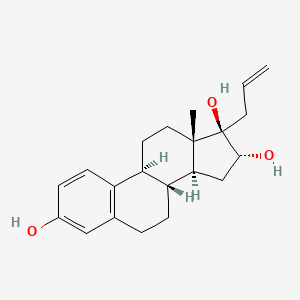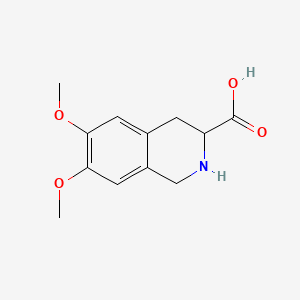
6,7-Dimethoxy-1,2,3,4-Tetrahydroisochinolin-3-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been achieved through various methods. Directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters has been employed, using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields (Paál et al., 2008). Additionally, a diastereoselective approach utilizing a combination of the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis has also been documented, providing the compound with high enantiomeric excess (Bułyszko et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is central to its chemical characteristics, where stereospecific synthesis and resolution have led to the identification of its optical antipodes. The crystal structure of the R-hydrochloride salt form has been determined, highlighting the importance of stereochemistry in its biological activity (Mondeshka et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid showcase its versatility. Its synthesis involves steps such as acylation, the Bischler-Napieralski reaction, and reduction, followed by salt formation. These processes demonstrate the compound's reactivity and the ability to undergo structural modifications to enhance its properties (Xi, 2011).
Physical Properties Analysis
The physical properties of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as solubility and crystallinity, are influenced by its molecular structure and synthesis method. Although specific studies focusing solely on the physical properties were not highlighted, they are inferred through synthesis and structural analyses.
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, are delineated through its synthetic routes. The compound's ability to undergo various chemical reactions, forming new derivatives and exhibiting different biological activities, underscores its chemical versatility. The synthesis of new substituted acetamide derivatives highlights its capacity for chemical modification, expanding its utility in medicinal chemistry (Aghekyan & Panosyan, 2016).
Wissenschaftliche Forschungsanwendungen
Synthese von chiralen Isochinolinderivaten
Die Verbindung dient als Schlüsselzwischenprodukt bei der diastereoselektiven Synthese von chiralen Isochinolinderivaten. Diese Derivate sind in der medizinischen Chemie von Bedeutung, da sie eine breite biologische Aktivität aufweisen, darunter potenzielle entzündungshemmende, antivirale, antifungale und antikanker Eigenschaften .
Influenzavirusforschung
Derivate von 6,7-Dimethoxy-1,2,3,4-Tetrahydroisochinolin-3-carbonsäure wurden synthetisiert und als potente Inhibitoren der Influenza-Virus-Polymerase-sauren (PA) Endonuklease-Domäne bewertet. Diese Anwendung ist entscheidend für die Entwicklung von antiviralen Medikamenten .
Behandlung der Parkinson-Krankheit
Ein bestimmtes Derivat, 6,7-Dihydroxy-1-methyl-1,2,3,4-Tetrahydroisochinolin-1,3-dicarbonsäure, das aus Mucuna pruriens isoliert und aus L-DOPA synthetisiert wurde, wirkt als peripherer Catechol-O-Methyltransferase-Inhibitor (COMTI). Dies hat Auswirkungen auf die Behandlung der Parkinson-Krankheit .
Synthese von Naturprodukten
Die optisch reine Form dieser Verbindung ist ein wichtiger Baustein für die Synthese von Naturprodukten. Ihre Vielseitigkeit bei der Bildung verschiedener Naturproduktderivate macht sie zu einem wertvollen Gut in der synthetischen Pharmakologie .
Entwicklung von Herz-Kreislauf-Medikamenten
Die Verbindung wurde bei der Entwicklung neuer Herz-Kreislauf-Medikamente eingesetzt. So wurden beispielsweise Derivate als „lustige“ If-Strom-Kanal (If-Kanal) -Inhibitoren entwickelt, die potenzielle Behandlungen für stabile Angina und Vorhofflimmern sind .
Methoden der organischen Synthese
Die Verbindung ist in innovative Methoden der organischen Synthese involviert, wie z. B. die Petasis-Reaktion und die Pomeranz–Fritsch–Bobbitt-Cyclisierung. Diese Methoden sind auf dem Gebiet der organischen Synthese von grundlegender Bedeutung für den Aufbau komplexer molekularer Architekturen .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been shown to inhibit the influenza virus polymerase acidic (pa) endonuclease domain, which plays a crucial role in the replication of the influenza virus .
Pharmacokinetics
It is known that similar compounds have good plasma drug concentration after oral administration .
Result of Action
Similar compounds have been shown to have antiproliferative effects, indicating that they may inhibit the growth of cells .
Action Environment
It is known that similar compounds have been synthesized and evaluated under various conditions .
Biochemische Analyse
Biochemical Properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which has implications for neurological conditions like Parkinson’s disease. Additionally, this compound has been found to interact with influenza virus polymerase acidic (PA) endonuclease, inhibiting its activity and thus exhibiting potential anti-viral properties .
Cellular Effects
The effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on cellular processes are profound. It has been observed to exert antiproliferative effects on hepatocellular carcinoma cells, indicating its potential as an anti-cancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the levels of various metabolites, as evidenced by NMR-based metabolic studies .
Molecular Mechanism
At the molecular level, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with COMT involves binding to the active site of the enzyme, preventing the methylation of catecholamines . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit the activity of influenza virus PA endonuclease by binding to its active site, thereby preventing viral replication .
Temporal Effects in Laboratory Settings
The temporal effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its antiproliferative effects on cancer cells persist over extended periods, indicating its potential for sustained therapeutic applications . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vary with dosage. At lower doses, it has been shown to exhibit significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported into hepatocytes via organic anion transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a critical role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the mitochondria can influence mitochondrial function, including energy production and apoptosis .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYXEHBJIMGDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390278 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76824-86-7 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?
A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].
Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?
A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)

